molecular formula C8H5N5 B14410690 3-Diazo-5-phenyl-3H-1,2,4-triazole CAS No. 80670-36-6

3-Diazo-5-phenyl-3H-1,2,4-triazole

Cat. No.: B14410690
CAS No.: 80670-36-6
M. Wt: 171.16 g/mol
InChI Key: KZSPNADZABMBEZ-UHFFFAOYSA-N
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Description

3-Diazo-5-phenyl-3H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a diazo group (-N=N-) and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-5-phenyl-3H-1,2,4-triazole typically involves the diazotization of 3-amino-5-phenyl-1,2,4-triazole. This process can be carried out using sodium nitrite and hydrochloric acid under cold conditions. The reaction proceeds as follows:

  • Dissolve 3-amino-5-phenyl-1,2,4-triazole in hydrochloric acid.
  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
  • Stir the reaction mixture for a specified period to complete the diazotization process.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Diazo-5-phenyl-3H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Reagents such as dienes and alkenes are commonly used in cycloaddition reactions. Conditions typically involve mild temperatures and the presence of a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

Chemistry: 3-Diazo-5-phenyl-3H-1,2,4-triazole is used as a building block in organic synthesis. Its ability to undergo cycloaddition reactions makes it valuable for constructing complex molecular architectures .

Biology and Medicine: It can be used in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 3-Diazo-5-phenyl-3H-1,2,4-triazole involves its ability to act as a dienophile in cycloaddition reactions. The diazo group (-N=N-) is highly reactive and can form covalent bonds with electron-rich species, leading to the formation of new chemical structures. This reactivity is exploited in synthetic organic chemistry to create complex molecules with desired properties .

Comparison with Similar Compounds

Uniqueness: 3-Diazo-5-phenyl-3H-1,2,4-triazole is unique due to the presence of both a diazo group and a phenyl group, which impart distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic organic chemistry.

Properties

CAS No.

80670-36-6

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

3-diazo-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C8H5N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H

InChI Key

KZSPNADZABMBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=[N+]=[N-])N=N2

Origin of Product

United States

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